molecular formula C12H13N3O4S B10996662 methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

Cat. No.: B10996662
M. Wt: 295.32 g/mol
InChI Key: SOTCQPYCEJRLMP-UHFFFAOYSA-N
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Description

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium perm

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

methyl 3-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoate

InChI

InChI=1S/C12H13N3O4S/c1-7-6-20-12-14-5-8(11(18)15(7)12)10(17)13-4-3-9(16)19-2/h5-6H,3-4H2,1-2H3,(H,13,17)

InChI Key

SOTCQPYCEJRLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC(=O)OC

Origin of Product

United States

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